

# A Head-to-Head Comparison of GSK2973980A with Known DGAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK2973980A |           |
| Cat. No.:            | B12433303   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, **GSK2973980A**, with other well-characterized DGAT inhibitors. The information presented is intended to assist researchers in evaluating the potential of these compounds for metabolic disease research and therapeutic development.

#### Introduction to DGAT Inhibition

Diacylglycerol O-acyltransferase (DGAT) is a crucial enzyme in triglyceride synthesis, catalyzing the final step of this metabolic pathway. There are two main isoforms, DGAT1 and DGAT2, which, despite catalyzing the same reaction, are encoded by different genes and possess distinct biochemical properties and tissue expression patterns. DGAT1 is highly expressed in the small intestine and is primarily involved in the absorption of dietary fat, while DGAT2 is the predominant isoform in the liver. Inhibition of DGAT1 is a therapeutic strategy being explored for the management of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. Several DGAT inhibitors have been developed, with **GSK2973980A** being a notable compound from GlaxoSmithKline.

# **Comparative Analysis of DGAT Inhibitors**

This section provides a quantitative comparison of **GSK2973980A** with other known DGAT inhibitors, including Pradigastat (LCQ908), AZD7687, and the DGAT2-selective inhibitor PF-06424439.



**Table 1: In Vitro Potency and Selectivity** 

| Compoun<br>d            | Target | Human<br>IC50        | Selectivit<br>y vs.<br>DGAT2                    | Selectivit<br>y vs.<br>ACAT1  | Selectivit<br>y vs.<br>ACAT2 | Referenc<br>e |
|-------------------------|--------|----------------------|-------------------------------------------------|-------------------------------|------------------------------|---------------|
| GSK29739<br>80A         | DGAT1  | 3 nM                 | >2900-fold                                      | >10 μM                        | >10 μM                       | [1]           |
| Pradigastat<br>(LCQ908) | DGAT1  | 57 nM                | >175-fold<br>(>10,000<br>nM for<br>DGAT2)       | >10,000<br>nM                 | >10,000<br>nM                | [2]           |
| AZD7687                 | DGAT1  | 80 nM                | >400-fold                                       | 79%<br>inhibition at<br>10 μM | -                            | [3][4]        |
| PF-<br>06424439         | DGAT2  | 14 nM (for<br>DGAT2) | Selective<br>for DGAT2<br>(>50 μM<br>for DGAT1) | -                             | -                            | [5]           |

**Table 2: Preclinical In Vivo Efficacy** 

| Compound             | Animal Model                     | Key Findings                                                         | Reference |
|----------------------|----------------------------------|----------------------------------------------------------------------|-----------|
| GSK2973980A          | Diet-induced obese<br>mice       | Reduced plasma<br>triglycerides, body<br>weight, and food<br>intake. | [6]       |
| Pradigastat (LCQ908) | Dogs (oral lipid tolerance test) | Decreased serum triglyceride levels.                                 | [7]       |
| AZD7687              | Healthy male subjects            | Markedly reduced postprandial triglyceride excursion.                | [8]       |
| PF-06424439          | Sucrose-fed rats                 | Dose-dependent reduction in plasma triglyceride levels.              | [5]       |



Table 3: Clinical Development Status and Key

Observations

| Compound             | Highest<br>Development<br>Phase | Key Clinical<br>Observations                                                                                                         | Reference       |
|----------------------|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| GSK2973980A          | Preclinical                     | Favorable safety profile in 7-day toxicity studies in rats and dogs.                                                                 | [9]             |
| Pradigastat (LCQ908) | Phase III<br>(Discontinued)     | Reduced fasting triglycerides in patients with familial chylomicronemia syndrome (FCS). Gastrointestinal side effects were reported. | [7][10][11][12] |
| AZD7687              | Phase I                         | Dose- and diet-related gastrointestinal side effects (nausea, vomiting, diarrhea) were dose-limiting.                                | [8][13]         |
| PF-06424439          | Phase I                         | Well-tolerated safety profile in early clinical studies.                                                                             | [3]             |

# **Signaling Pathways and Experimental Workflows**

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the triglyceride synthesis pathway, a general workflow for evaluating DGAT inhibitors, and the principle of the Cellular Thermal Shift Assay (CETSA).





Click to download full resolution via product page

Caption: Triglyceride synthesis pathway highlighting the role of DGAT1/2.





Click to download full resolution via product page

Caption: Generalized workflow for the discovery and evaluation of DGAT inhibitors.





Click to download full resolution via product page

Caption: Principle of the Cellular Thermal Shift Assay (CETSA) for target engagement.

## **Experimental Protocols**

Detailed experimental protocols are essential for the accurate interpretation and replication of research findings. Below are summaries of key methodologies used in the characterization of DGAT inhibitors.

#### In Vitro DGAT Enzyme Activity Assay (Radiometric)

This assay measures the enzymatic activity of DGAT by quantifying the incorporation of a radiolabeled acyl-CoA into a diacylglycerol (DAG) substrate to form a triglyceride (TG).



- Enzyme Source: Microsomal fractions from cells or tissues expressing the DGAT enzyme.
- Substrates:
  - Acyl acceptor: 1,2-dioleoyl-sn-glycerol (DOG).
  - Acyl donor: [14C]oleoyl-CoA.
- Reaction Buffer: Typically contains Tris-HCl buffer (pH 7.4-8.0), MgCl2, and bovine serum albumin (BSA).
- Procedure:
  - The DGAT inhibitor (e.g., GSK2973980A) at various concentrations is pre-incubated with the enzyme source.
  - The reaction is initiated by the addition of the radiolabeled acyl-CoA.
  - The reaction is incubated at 37°C for a defined period.
  - The reaction is stopped by the addition of a solution of isopropanol/heptane/water.
  - Lipids are extracted, and the phases are separated.
  - The organic phase containing the radiolabeled TG is collected and dried.
  - The amount of radioactivity incorporated into the TG is quantified by liquid scintillation counting.
- Data Analysis: IC50 values are determined by plotting the percent inhibition of DGAT activity against the logarithm of the inhibitor concentration.

#### **Cellular Thermal Shift Assay (CETSA)**

CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.[14]



- Cell Culture: Cells expressing the target protein (e.g., HepG2 cells for DGAT1) are cultured to a suitable confluency.
- Compound Treatment: Cells are treated with the DGAT inhibitor or vehicle for a specific duration.
- Heat Treatment: The cell suspension is divided into aliquots and heated to a range of temperatures.
- Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
- Protein Detection: The amount of soluble target protein at each temperature is quantified,
   typically by Western blotting or mass spectrometry.
- Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[14]

## In Vivo Models of Dyslipidemia

Animal models are crucial for evaluating the in vivo efficacy of DGAT inhibitors.

- Oral Fat Tolerance Test (OFTT):
  - Animal Model: Mice or rats are fasted overnight.
  - Procedure: A baseline blood sample is collected. The animals are then orally administered the DGAT inhibitor or vehicle, followed by an oral gavage of a lipid source (e.g., corn oil).
  - Endpoint: Blood samples are collected at various time points after the lipid challenge, and plasma triglyceride levels are measured to assess the effect of the inhibitor on postprandial lipemia.[15]
- Diet-Induced Obesity (DIO) Model:
  - Animal Model: Rodents are fed a high-fat diet for several weeks to induce obesity, insulin resistance, and dyslipidemia.



- Procedure: The DIO animals are treated with the DGAT inhibitor or vehicle over a chronic period.
- Endpoints: Body weight, food intake, plasma lipid levels, and glucose tolerance are monitored throughout the study. At the end of the study, tissues can be collected for further analysis.[6]

### **Summary and Conclusion**

**GSK2973980A** emerges as a highly potent and selective DGAT1 inhibitor with a promising preclinical profile. Its high selectivity against DGAT2 and other acyltransferases suggests a lower potential for off-target effects. Preclinical studies have demonstrated its efficacy in reducing postprandial triglycerides and promoting weight loss in rodent models.

In comparison, other DGAT1 inhibitors like Pradigastat and AZD7687 have shown clinical proof-of-concept in reducing triglyceride levels in humans. However, their clinical development has been hampered by gastrointestinal side effects, which appear to be a class-wide issue for potent DGAT1 inhibitors. The development of the DGAT2-selective inhibitor PF-06424439 represents an alternative approach, targeting the hepatic contribution to triglyceride synthesis.

The comprehensive data presented in this guide, including comparative potency, in vivo efficacy, and detailed experimental methodologies, provides a valuable resource for researchers in the field of metabolic diseases. The distinct profiles of these inhibitors underscore the importance of isoform selectivity and the ongoing need to balance efficacy with tolerability in the development of novel therapeutics targeting triglyceride metabolism.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Validation & Comparative

Check Availability & Pricing



- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. analytik-jena.com [analytik-jena.com]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK2973980A Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 10. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of GSK2973980A with Known DGAT Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12433303#head-to-head-comparison-of-gsk2973980a-with-known-dgat-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com